5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde structure elucidation
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The precise functionalization of the pyrazole ring is critical for modulating pharmacological activity, making unambiguous structure elucidation a paramount task in the drug discovery and development pipeline.
This guide provides a comprehensive, technically-grounded walkthrough for the structural confirmation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde , a key synthetic intermediate.[5][6] We will move beyond a simple recitation of data, focusing instead on the integrated analytical logic—from synthesis to multi-technique spectroscopic analysis—required to definitively establish its molecular architecture. This document is intended for researchers, chemists, and drug development professionals who require a rigorous and practical framework for compound characterization.
Part 1: Strategic Synthesis via Vilsmeier-Haack Formylation
The most direct and widely adopted method for introducing a formyl group at the C4 position of an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a potent electrophilic iminium salt, the Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (typically phosphorus oxychloride, POCl₃).[10][11] The causality behind this choice lies in the high regioselectivity of the Vilsmeier reagent for the electron-rich C4 position of the 1,5-disubstituted pyrazole ring, driven by the directing effects of the two nitrogen atoms.
Experimental Protocol: Synthesis
Objective: To synthesize 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde from 5-methyl-1-propyl-1H-pyrazole.
Reagents & Equipment:
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5-methyl-1-propyl-1H-pyrazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed. Stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice to quench the reaction. This step is highly exothermic and must be performed with caution in a fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde.
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack reaction workflow for synthesis.
Part 2: Multi-Technique Spectroscopic Elucidation
The confirmation of a chemical structure is a process of accumulating corroborating evidence. No single technique is sufficient. Here, we detail the logical application of mass spectrometry, infrared spectroscopy, and, most critically, nuclear magnetic resonance spectroscopy to build an unassailable structural proof.
A. Mass Spectrometry (MS)
Purpose: To determine the molecular weight and elemental formula of the synthesized compound.
Analysis: High-resolution mass spectrometry (HRMS) provides an exact mass, which is used to calculate the molecular formula. The nominal mass spectrum shows the molecular ion peak and key fragmentation patterns.
| Analysis Type | Expected Result | Interpretation |
| Molecular Formula | C₈H₁₂N₂O | Confirmed by HRMS |
| Monoisotopic Mass | 152.09496 g/mol | Provides the exact mass of the most abundant isotopic composition.[12] |
| HRMS (ESI+) | m/z 153.1022 [M+H]⁺ | The protonated molecular ion; its exact mass confirms the formula C₈H₁₃N₂O⁺. |
| Key Fragmentation | m/z 124 [M-CO]⁺ | Loss of the carbonyl group is a characteristic fragmentation for aldehydes. |
| Key Fragmentation | m/z 110 [M-C₃H₆]⁺ | Loss of propylene via cleavage of the N-propyl bond. |
B. Infrared (IR) Spectroscopy
Purpose: To identify key functional groups present in the molecule.
Analysis: The IR spectrum provides diagnostic absorption bands. The presence of a strong carbonyl stretch and the absence of a broad O-H stretch (from a carboxylic acid or alcohol) are key indicators of a successful synthesis.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2960-2850 | Medium-Strong | C-H Stretch (aliphatic) | Propyl & Methyl groups |
| ~2820 & ~2720 | Medium (often weak) | C-H Stretch (Fermi doublet) | Aldehyde (CHO) |
| ~1675 | Strong | C=O Stretch | Conjugated Aldehyde |
| ~1590 | Medium | C=C / C=N Stretch | Pyrazole Ring |
The key takeaway is the strong absorption around 1675 cm⁻¹, characteristic of a conjugated aldehyde carbonyl group.[13][14] The conjugation with the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
¹H NMR Spectroscopy
Purpose: To identify the number and type of protons and their neighboring environments.
Analysis (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.85 | s (singlet) | 1H | H -C=O | Highly deshielded aldehyde proton due to the electron-withdrawing carbonyl group and ring conjugation. |
| 7.95 | s (singlet) | 1H | C3-H | The sole proton on the pyrazole ring, deshielded by the adjacent nitrogen and the formyl group. |
| 4.05 | t (triplet) | 2H | N-CH₂ -CH₂-CH₃ | Protons directly attached to the ring nitrogen are deshielded. Coupled to the adjacent CH₂ group. |
| 2.50 | s (singlet) | 3H | C5-CH₃ | Methyl group attached to the pyrazole ring. It is a singlet as there are no adjacent protons. |
| 1.85 | sextet | 2H | N-CH₂-CH₂ -CH₃ | Methylene protons of the propyl group, split by the two adjacent CH₂ and CH₃ groups. |
| 0.95 | t (triplet) | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain, coupled to the adjacent CH₂ group. |
¹³C NMR Spectroscopy
Purpose: To identify the number of unique carbon environments.
Analysis (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 185.0 | C =O | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| 149.0 | C 5-CH₃ | Quaternary carbon of the pyrazole ring attached to the methyl group and nitrogen. |
| 141.0 | C 3-H | Pyrazole ring carbon attached to the only ring proton. |
| 118.0 | C 4-CHO | Quaternary carbon of the pyrazole ring attached to the aldehyde group. |
| 52.0 | N-C H₂-CH₂-CH₃ | Carbon directly attached to the nitrogen atom. |
| 23.5 | N-CH₂-C H₂-CH₃ | Central carbon of the propyl chain. |
| 12.0 | C5-C H₃ | Carbon of the methyl group attached to the ring. |
| 11.0 | N-CH₂-CH₂-C H₃ | Terminal carbon of the propyl chain. |
2D NMR Spectroscopy: Confirming Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments provide the definitive proof of connectivity, leaving no room for ambiguity.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see a clear correlation trail for the propyl group: H at 4.05 ppm ↔ H at 1.85 ppm ↔ H at 0.95 ppm. The other protons (aldehyde, ring H, methyl) will appear as singlets and show no cross-peaks, confirming their isolation from other protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. This confirms the assignments made in the 1D tables. For example, it will show a cross-peak between the proton at δ 9.85 and the carbon at δ 185.0 (CHO), and the proton at δ 4.05 with the carbon at δ 52.0 (N-CH₂).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for establishing the substitution pattern on the pyrazole ring. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
| Proton (δ ppm) | Correlates to Carbon (δ ppm) | Bonds | Significance |
| Aldehyde-H (9.85) | C 3 (141.0) & C 4 (118.0) | ³J, ²J | Confirms the aldehyde is at position C4. |
| Ring-H (7.95) | C 5 (149.0), C 4 (118.0), C =O (185.0) | ²J, ²J, ³J | Confirms the ring proton is at C3 and adjacent to C4 and C5. |
| N-CH₂ - (4.05) | C 5 (149.0) & C 3 (141.0) | ³J, ²J | Confirms the propyl group is on N1. |
| C5-CH₃ (2.50) | C 5 (149.0) & C 4 (118.0) | ²J, ³J | Confirms the methyl group is at C5. |
HMBC Correlation Diagram
The following diagram visualizes the most crucial HMBC correlations that lock in the final structure.
Caption: Key HMBC (²J and ³J) correlations confirming the structure.
Conclusion
The structural elucidation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a textbook example of a systematic, evidence-based analytical process. The strategic choice of the Vilsmeier-Haack reaction provides a reliable synthetic route to the target compound. Subsequent analysis via mass spectrometry confirms the elemental composition, while infrared spectroscopy verifies the presence of the key aldehyde functional group.
Ultimately, a full suite of 1D and 2D NMR experiments provides the unambiguous and definitive proof of structure. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectroscopy allows for the complete assignment of every atom and bond in the molecule, confirming the precise placement of the propyl, methyl, and formyl substituents on the pyrazole core. This rigorous, multi-technique approach ensures the scientific integrity required for advancing such valuable building blocks in pharmaceutical and materials science research.
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